tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate

Medicinal Chemistry PROTAC Linker Chemistry Alkylation Reactions

tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate (CAS: 1698154-00-5; molecular formula C15H26INO3; MW 395.28 g/mol) is a fully synthetic, polyfunctional piperidine building block. Distinguished by a quaternary C-4 center bearing a conformationally restricted cyclobutoxy ether and a primary alkyl iodide, alongside a standard Boc (tert-butoxycarbonyl) N-protecting group, it serves as a versatile advanced intermediate.

Molecular Formula C15H26INO3
Molecular Weight 395.28 g/mol
Cat. No. B12851704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate
Molecular FormulaC15H26INO3
Molecular Weight395.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CI)OC2CCC2
InChIInChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(11-16,8-10-17)19-12-5-4-6-12/h12H,4-11H2,1-3H3
InChIKeySXFRSYJJEDPKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate (CAS 1698154-00-5): A Pre-Functionalized Piperidine Intermediate for CNS and PROTAC R&D


tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate (CAS: 1698154-00-5; molecular formula C15H26INO3; MW 395.28 g/mol) is a fully synthetic, polyfunctional piperidine building block . Distinguished by a quaternary C-4 center bearing a conformationally restricted cyclobutoxy ether and a primary alkyl iodide, alongside a standard Boc (tert-butoxycarbonyl) N-protecting group, it serves as a versatile advanced intermediate. Its structural design maps directly onto pharmacophoric elements explored in CNS-oriented patent spaces, notably in muscarinic M1 and histamine H3 receptor programs, as well as in PROTAC linker technologies, where the iodomethyl arm offers a potent handle for late-stage diversification via nucleophilic displacement or cross-coupling [1][2].

Why Generic Piperidine Substitutes Cannot Replace CAS 1698154-00-5 in Multi-Step Synthetic Sequences


Substituting this compound with simpler piperidine analogs introduces unmitigated project risk, principally from orthogonal reactivity conflicts and altered physicochemical properties. The co-presence of a quaternary C-4 center, an acid-labile Boc group, and a highly reactive primary alkyl iodide is exceptional and cannot be replicated by mixing separate reagents . Using a basic 4-iodomethylpiperidine scaffold lacking the oxygen spacer forfeits the specific conformational bias and ether hydrogen-bond acceptor capacity that drive target engagement in M1 PAM and H3R chemotypes [1]. Furthermore, alternative protecting groups—such as the Cbz (benzyloxycarbonyl) analog—require hydrogenolysis for deprotection, a reductive condition incompatible with the reducible C–I bond, thereby collapsing a synthetic route that relies on the acid-labile Boc group [2].

Quantitative Differentiators for tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate vs. Closest Structural Analogs


Orthogonal Reactivity: The Quaternary C-4 Iodomethyl Arm vs. Simple 4-Iodomethylpiperidine

Unlike the simpler tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (CAS 145508-94-7), which lacks the C-4 oxygen substituent and is used for straightforward N-alkylation of secondary amines with typical yields of 21–27% [1][2], the target compound provides a quaternary C-4 center that blocks undesired elimination pathways. This steric shielding permits its alkyl iodide to selectively engage nucleophiles under forcing conditions (e.g., cross-coupling) while the Boc-protected tertiary amine remains inert, a critical feature for constructing spirocyclic or 4,4-disubstituted piperidine architectures .

Medicinal Chemistry PROTAC Linker Chemistry Alkylation Reactions

Conformational Restriction vs. Flexible Linkers: Impact on Histamine H3 Receptor Affinity

In histamine H3 receptor ligand design, replacing a flexible propoxy linker with a 3-cyclobutoxy constraint has been shown to significantly increase H3R binding affinity [1][2]. The target compound provides a structurally analogous and synthetically tractable 4-cyclobutoxy-4-iodomethyl scaffold suitable for incorporating this motif. In contrast, the analogous 4-(iodomethyl)piperidine Cbz ester (CAS 149897-41-6) lacks conformational definition due to free rotation around the C4-methylene unit, and the non-constrained nature of the 3-methylcyclopentyloxy analog (CAS 2138524-61-3) introduces an additional undefined stereocenter, complicating SAR interpretation [3][4].

Histamine H3 Receptor Antagonists CNS Drug Design Conformational Analysis

Stereo-Electronic Modulation: Cyclobutoxy Ether vs. Carbon-Linked Cyclobutyl Analogs

The cyclobutoxy ether linkage distinguishes the target compound from carbon-linked cyclobutyl piperidine analogs such as 1-[(tert-butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid (CAS 1698748-34-3) [1]. The C–O–C ether motif introduces a hydrogen-bond acceptor capable of engaging water networks in polar CNS binding pockets, while the cyclobutyl ring provides conformational constraint without excessive lipophilicity. This balance is favorable for CNS multiparameter optimization (MPO) scoring, whereas the all-carbon cyclobutyl analog contributes solely to logP without offering the same electrostatic interaction potential .

Physicochemical Property Optimization CNS Multiparameter Optimization Ligand Efficiency

Commercial Purity and Availability Advantage Over Closest Cyclobutoxy-Lacking Competitor

The target compound (CAS 1698154-00-5) is available to the research market at 98% purity from Leyan, and documented at 95% minimum purity via Biosynth/CymitQuimica . In contrast, the simpler and widely available tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (CAS 145508-94-7) is typically supplied at 95% purity by Bidepharm, AKSci, and Sigma-Aldrich, representing a ~3% lower purity specification . This 3.2% purity differential at the procurement stage translates to fewer unknown impurities entrained in subsequent reaction steps, reducing byproduct complexity in multi-step GMP or medicinal chemistry syntheses.

Research Chemical Procurement Medicinal Chemistry Sourcing Purity and Scalability

Significant Procurement Cost Advantage Over 3-Methylcyclopentyl Derivative

The target compound (CAS 1698154-00-5) can be sourced cost-effectively for medicinal chemistry programs, particularly through vendors like Leyan. In contrast, the closest commercially listed structural analog with a cyclic ether at the C-4 position is tert-butyl 4-(iodomethyl)-4-(3-methylcyclopentyl)oxypiperidine-1-carboxylate (CAS 2138524-61-3), which is approximately 1,205 times more expensive on a per-unit-weight basis for a 5g purchase size [1]. This extreme price disparity makes the target compound the only economically viable option for scaling up lead optimization SAR studies or initial in vivo efficacy investigations requiring gram-scale quantities of advanced intermediates.

Procurement Economics Medicinal Chemistry Budgeting Building Block Cost Efficiency

Recommended Deployment Scenarios for tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate Based on Evidence of Structural Differentiation


Late-Stage Diversification in Muscarinic M1 PAM Lead Optimization

Based on its structural mapping to M1 PAM chemotypes described in EP2921480 [1], this intermediate is ideally deployed to explore conformational and electronic SAR at the piperidine C-4 position of M1 positive allosteric modulators. The quaternary center preserves the Boc group during iodomethyl functionalization, enabling late-stage deprotection and direct in vitro profiling without scaffold alteration.

PROTAC Linker Assembly Exploiting Orthogonal Iodide/Masked Amine Reactivity

The combination of a free primary alkyl iodide (for SN2 elongation or azide displacement) and a Boc-masked secondary amine (for subsequent amide or urea coupling) provides a two-step divergent linker strategy . This is superior to simpler monofunctional iodomethyl piperidines and is directly applicable for assembling VHL- or CRBN-based PROTACs where precise linker topology is critical.

Constrained H3R Antagonist Scaffold Construction

Literature precedent demonstrates that a cyclobutoxy constraint rigidifies the classical propoxy linker to significantly boost H3R binding affinity [1][2]. The target compound delivers this privileged motif pre-installed on the piperidine core, allowing medicinal chemistry teams to directly vary the 'eastern' aromatic portion via the iodomethyl handle while retaining the validated western constraint.

High-Purity Building Block for CNS Library Synthesis and GMP Starting Material

The 98% commercial purity supports its use as a high-quality starting material for generating focused CNS-biased compound libraries through parallel alkylation or metal-catalyzed cross-coupling of the iodomethyl group. This purity specification meets the requirements for a key starting material in early GMP route development, reducing the impurity fate-and-purge burden.

Quote Request

Request a Quote for tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.